

Technical Support Center: Managing Off-Target Effects of CC-90003

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Compound of Interest

Compound Name: CC-90003

Cat. No.: B15610410

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **CC-90003**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

General Information

Q1: Is **CC-90003** a cereblon modulator?

A1: No, this is a common misconception. **CC-90003** is not a cereblon (CRBN) modulator. It is a potent and irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][2]. Its mechanism of action is to covalently bind to a cysteine residue in the ATP binding pocket of ERK1/2, thereby blocking its kinase activity and downstream signaling in the MAPK pathway[3]. Compounds that modulate the E3 ubiquitin ligase cereblon are a distinct class of molecules, often referred to as CELMoDs or molecular glues, with a different mechanism of action[4][5][6]. For example, CC-90009 is a GSPT1 degrader that functions as a molecular glue by recruiting GSPT1 to the CRL4CRBN complex for degradation[7]. It is crucial to distinguish between these two compounds to ensure proper experimental design and interpretation of results.

Troubleshooting Off-Target Effects

Q2: My experimental results suggest off-target effects. What are the known off-target kinases of **CC-90003**?

A2: While **CC-90003** is a selective ERK1/2 inhibitor, it does exhibit activity against other kinases, particularly at higher concentrations. In a comprehensive kinase panel, **CC-90003** was found to significantly inhibit a small number of other kinases. The most notable off-target kinases inhibited by more than 80% at a 1 $\mu\text{mol/L}$ concentration are KDR, FLT3, and PDGFR α [8][9]. In a cellular kinase screen using A375 melanoma cells, **CC-90003** at 1 mmol/L inhibited MKK4, MKK6, and FAK by over 80% in addition to ERK1/2[1].

Summary of **CC-90003** Kinase Selectivity

Assay Type	Kinase Panel Size	Concentration	Key Off-Target Kinases (>80% Inhibition)	Reference
Biochemical/Cellular Assays	347	1 $\mu\text{mol/L}$	KDR, FLT3, PDGFR α	[8][9]
ActivX Cellular Kinase Screen	194	1 mmol/L	MKK4, MKK6, FAK	[1]

Q3: I am observing unexpected cellular phenotypes that do not seem to be related to ERK1/2 inhibition. How can I investigate this?

A3: Unexplained phenotypes could be due to the inhibition of the off-target kinases mentioned above or other, uncharacterized interactions. A systematic approach to investigate these effects is recommended:

- **Concentration-Response Analysis:** Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC₅₀ for ERK1/2 inhibition (typically in the 10-20 nM range)[1][8]. If the phenotype only manifests at micromolar concentrations, it is more likely to be an off-target effect.
- **Rescue Experiments:** If you hypothesize that the phenotype is due to inhibition of a specific off-target kinase (e.g., KDR), you can try to rescue the effect by activating the downstream pathway of that kinase.
- **Use of Alternative Inhibitors:** Compare the phenotype observed with **CC-90003** to that of other structurally and mechanistically different ERK1/2 inhibitors (e.g., GDC-0994, BVD-523)

[8]. If the phenotype is unique to **CC-90003**, it is likely an off-target effect.

- **Proteomic Profiling:** Employ quantitative proteomics to identify changes in the cellular proteome upon treatment with **CC-90003**. This can provide an unbiased view of the pathways affected.

Q4: We are planning in vivo studies and are concerned about potential toxicities. What were the observed toxicities of **CC-90003** in clinical trials?

A4: In a Phase Ia clinical trial, the development of **CC-90003** was discontinued due to an unfavorable pharmacokinetic profile and unanticipated toxicities[9][10][11]. The main dose-limiting toxicities observed in patients were:

- **Neurotoxicity:** Dizziness, gait disturbance, and paresthesias were observed, particularly at higher doses[10][12].
- **Hepatotoxicity:** Grade 3 elevations in transaminases were reported[10][12].
- **Hypertension:** Grade 3 hypertension was also a dose-limiting toxicity[10][12].

Preclinical studies in dogs also showed signs of reversible peripheral neuropathy[13]. These findings suggest that researchers conducting in vivo studies with **CC-90003** should carefully monitor for neurological and hepatic adverse effects.

Experimental Protocols

Q5: Can you provide a general protocol for assessing the kinase selectivity of **CC-90003**?

A5: A common method to assess kinase selectivity is through in vitro kinase assays using a large panel of purified kinases.

Protocol: In Vitro Kinase Panel Screening

- **Compound Preparation:** Prepare a stock solution of **CC-90003** in DMSO. Create a dilution series to test a range of concentrations (e.g., 10-fold dilutions from 10 μ M to 1 nM).
- **Kinase Reaction Setup:** In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP in a suitable reaction buffer.

- **Inhibition Assay:** Add the different concentrations of **CC-90003** to the kinase reactions. Include a DMSO-only control (vehicle) and a positive control inhibitor for each kinase if available.
- **Incubation:** Incubate the reactions at the optimal temperature (usually 30°C) for a specified period (e.g., 60 minutes).
- **Detection:** Stop the reaction and quantify the amount of product formed. This is often done by measuring the amount of phosphorylated substrate, typically using a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescent assay (e.g., Kinase-Glo®).
- **Data Analysis:** Calculate the percentage of inhibition for each kinase at each concentration of **CC-90003** relative to the DMSO control. Determine the IC₅₀ value for each inhibited kinase by fitting the concentration-response data to a suitable model.

Q6: What is a standard protocol for a cell proliferation assay to test the on-target and potential off-target effects of **CC-90003**?

A6: A cell proliferation assay, such as one using CellTiter-Glo®, can be used to determine the growth inhibitory (GI₅₀) concentration of **CC-90003** in different cancer cell lines.

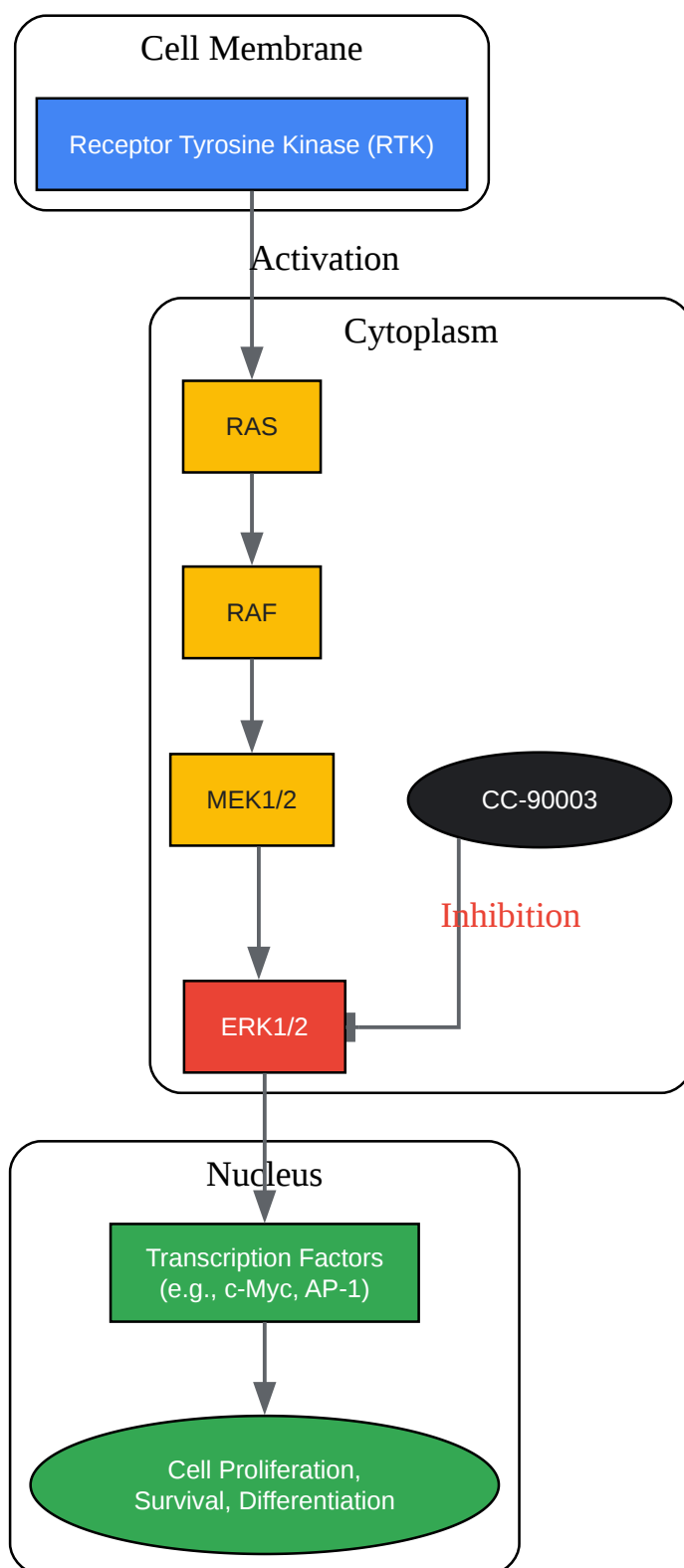
Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

- **Cell Plating:** Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere overnight.
- **Compound Treatment:** The next day, treat the cells with a serial dilution of **CC-90003**. It is recommended to test a wide range of concentrations (e.g., from 10 µM down to 0.1 nM) to capture the full dose-response curve. Include a DMSO vehicle control.
- **Incubation:** Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
- **Assay:** Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's

instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

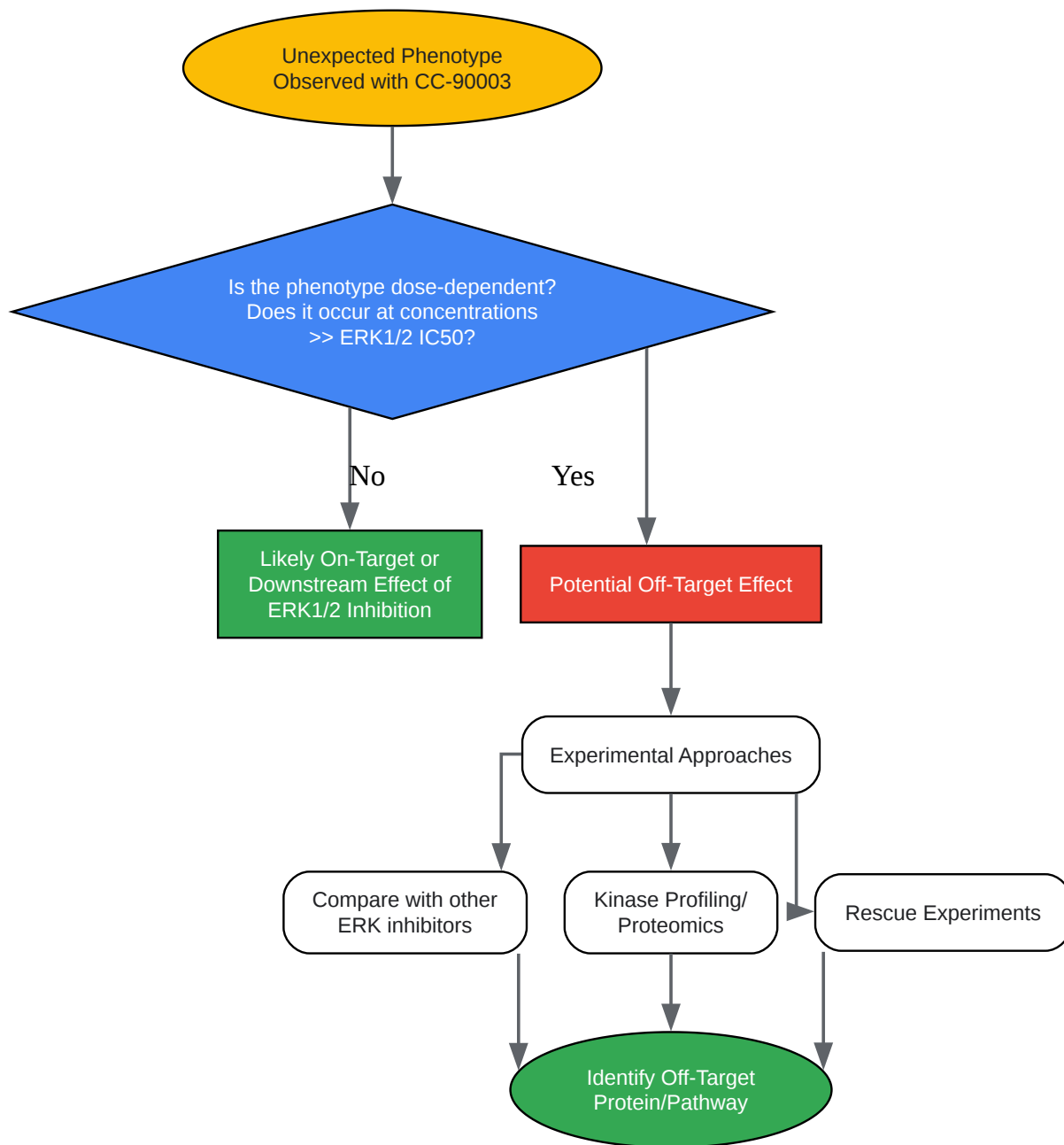
- **Measurement:** Measure the luminescence using a plate reader.
- **Data Analysis:** Normalize the luminescence readings to the DMSO control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression model to determine the GI50 value. Comparing GI50 values across cell lines with different genetic backgrounds (e.g., BRAF-mutant vs. KRAS-mutant) can provide insights into on-target and potential off-target sensitivities[8].

Visualizations



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Caption: The MAPK/ERK signaling pathway and the inhibitory action of **CC-90003**.



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Caption: Workflow for investigating potential off-target effects of **CC-90003**.

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